3-Aminothiophene-2-carbonitrile
Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of 2-aminothiophene derivatives. A stereoselective synthesis method for trans-isomers of 2-amino-4,5-dihydrothiophene-3-carbonitriles has been proposed, which involves base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides . Another study describes a green and efficient protocol for the synthesis of densely functionalized 2-aminothiophene derivatives using a one-pot three-component Gewald reaction in an eco-friendly medium of polyethylene glycol 600 under ultrasonication . Additionally, a solvent-free synthesis approach using high-speed vibration milling has been explored, which offers advantages such as short reaction time and simple conditions .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various techniques. For instance, the structure of (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile was determined by X-ray diffraction analysis . The crystal structures of related compounds have also been determined, revealing details about the arrangement of atoms and the geometry of the molecules .
Chemical Reactions Analysis
The reactivity of 2-aminothiophene-3-carbonitriles with heterocumulenes has been studied, showing that reactions with phenyl isothiocyanate and thiophosgene lead to the formation of substituted dithienopyrimido pyrimidinethiones and pyrimidinones . These reactions highlight the versatility of 2-aminothiophene-3-carbonitriles in forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of these compounds, which is often reinforced by hydrogen bonding and π-π interactions . The environmental friendliness of the synthesis methods, such as the use of polyethylene glycol 600 and solvent-free conditions, also contributes to the overall assessment of these compounds' properties .
Scientific Research Applications
1. Solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives
- Methods of Application: The synthesis involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur. The reaction is conducted under high-speed vibration milling, with a vibrational frequency of 30 Hz for 30 minutes .
- Results or Outcomes: The reaction times have been considerably decreased and the product was purified by a short column chromatography .
2. Synthesis of Thiophene Derivatives
- Summary of Application: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results or Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
3. Pharmaceutical Applications of Methyl-3-Aminothiophene-2-Carboxylate
- Summary of Application: Methyl-3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these applications are the production of a variety of pharmaceutical products with different therapeutic effects .
4. Corrosion Inhibitors
- Summary of Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these applications are the production of corrosion inhibitors which are used to protect metal surfaces .
5. Organic Semiconductors
- Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these applications are the production of organic semiconductors .
6. Organic Light-Emitting Diodes (OLEDs)
- Summary of Application: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these applications are the production of OLEDs .
7. Antioxidant Assessment
- Summary of Application: Thiophenic derivatives, including 2-Amino-3-Cyanothiophene, have been studied for their antioxidant activities .
- Methods of Application: The antioxidant activities were investigated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and total ABTS (2,2’-azinobis-[3-ethylbenzthiazoline-6-sulfonic acid]) methods .
- Results or Outcomes: Compounds derived from 2-Amino-3-Cyanothiophene showed significant antioxidant activities, which can be beneficial in preventing various oxidative diseases .
8. Synthesis of Thiophenic Derivatives
- Summary of Application: 3-Aminothiophene-2-carbonitrile can be used in the synthesis of various thiophenic derivatives .
- Methods of Application: The synthesis involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
- Results or Outcomes: The outcomes of these applications are the production of a variety of thiophenic derivatives .
9. Green Methodologies for Synthesis
- Summary of Application: 3-Aminothiophene-2-carbonitrile can be synthesized using green methodologies .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these applications are the production of 3-Aminothiophene-2-carbonitrile using environmentally friendly methods .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-aminothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAYHCFAVOLZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446304 | |
Record name | 3-aminothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminothiophene-2-carbonitrile | |
CAS RN |
56489-05-5 | |
Record name | 3-aminothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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